molecular formula C19H20ClN5 B11322543 2-(4-chlorophenyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-chlorophenyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11322543
M. Wt: 353.8 g/mol
InChI Key: ICRLMGCXLUOMQN-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable target for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chlorobenzylamine with isobutyl acetoacetate followed by cyclization with hydrazine hydrate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and environmentally friendly solvents can enhance the efficiency of the process. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further explored for their biological activities .

Scientific Research Applications

2-(4-chlorophenyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain targets. This makes it a promising candidate for further research and development in various fields .

Properties

Molecular Formula

C19H20ClN5

Molecular Weight

353.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-11,12-dimethyl-10-(2-methylpropyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H20ClN5/c1-11(2)9-24-13(4)12(3)16-18(24)21-10-25-19(16)22-17(23-25)14-5-7-15(20)8-6-14/h5-8,10-11H,9H2,1-4H3

InChI Key

ICRLMGCXLUOMQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)Cl)CC(C)C)C

Origin of Product

United States

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